molecular formula C13H18N2O2 B1591768 4-(4-Ethylpiperazin-1-YL)benzoic acid CAS No. 784130-66-1

4-(4-Ethylpiperazin-1-YL)benzoic acid

Cat. No. B1591768
CAS RN: 784130-66-1
M. Wt: 234.29 g/mol
InChI Key: UJKUGZAMAKCYKG-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-YL)benzoic acid is a chemical compound with the CAS Number: 784130-66-1 . It has a molecular weight of 234.3 and its IUPAC name is 4-(4-ethyl-1-piperazinyl)benzoic acid . The compound is stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of 4-(4-Ethylpiperazin-1-YL)benzoic acid is represented by the InChI code: 1S/C13H18N2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,2,7-10H2,1H3,(H,16,17) . This indicates that the compound contains 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

4-(4-Ethylpiperazin-1-YL)benzoic acid is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Pharmaceutical Synthesis

4-(4-Ethylpiperazin-1-YL)benzoic acid: is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It is used in the production of medications like ofloxacin , an antibiotic that treats bacterial infections, and rifampicin , which is commonly used to treat tuberculosis .

Antipsychotic Medication Development

This compound plays a significant role in the development of antipsychotic drugs such as clozapine . Clozapine is known for its efficacy in treating schizophrenia, especially in patients unresponsive to other treatments .

Erectile Dysfunction Treatment

The synthesis of sildenafil , a drug widely recognized for treating erectile dysfunction, also involves the use of 4-(4-Ethylpiperazin-1-YL)benzoic acid as an intermediate. Sildenafil works by increasing blood flow to the penis during sexual stimulation .

Antimicrobial Agent Production

Research has shown that derivatives of 4-(4-Ethylpiperazin-1-YL)benzoic acid exhibit potent antimicrobial properties. They have been found effective against bacteria like Staphylococcus aureus and Acinetobacter baumannii , including drug-resistant strains, with minimum inhibitory concentrations (MIC) as low as 0.78 and 1.56 μg/ml, respectively .

Psychoactive Drug Synthesis

The compound is involved in the synthesis of trifluoperazine , a psychoactive medication used to treat anxiety and severe nausea or vomiting. It’s also a component in the production of zopiclone , used for the treatment of insomnia .

Safety and Hazards

The safety information available indicates that 4-(4-Ethylpiperazin-1-YL)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure and repeated exposure) .

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,2,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKUGZAMAKCYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592409
Record name 4-(4-Ethylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-YL)benzoic acid

CAS RN

784130-66-1
Record name 4-(4-Ethylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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